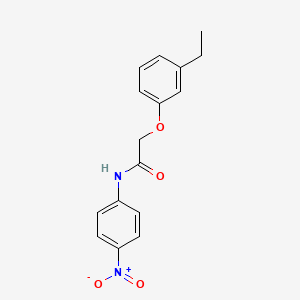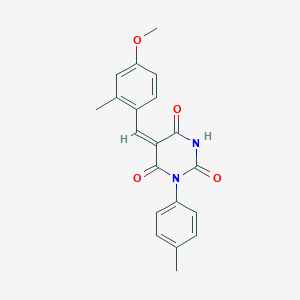
N-(6-bromo-4-quinazolinyl)methionine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-4-quinazolinyl)methionine hydrochloride, also known as BRQ, is a synthetic amino acid derivative that has been widely used in scientific research. It is a potent inhibitor of protein kinase C, which plays a critical role in various cellular processes such as proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(6-bromo-4-quinazolinyl)methionine hydrochloride inhibits protein kinase C by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to be a selective inhibitor of protein kinase C, as it does not inhibit other kinases such as protein kinase A and protein kinase G.
Biochemical and Physiological Effects
N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to have cardiovascular effects by reducing blood pressure and improving endothelial function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-bromo-4-quinazolinyl)methionine hydrochloride in lab experiments is its selectivity for protein kinase C, which allows for specific investigation of its role in cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using N-(6-bromo-4-quinazolinyl)methionine hydrochloride is its low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on N-(6-bromo-4-quinazolinyl)methionine hydrochloride. One direction is to investigate its potential as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, the development of more potent and selective protein kinase C inhibitors based on the structure of N-(6-bromo-4-quinazolinyl)methionine hydrochloride could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(6-bromo-4-quinazolinyl)methionine hydrochloride involves the reaction of 6-bromo-4-quinazolinol with S-methyl-L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of N-(6-bromo-4-quinazolinyl)methionine hydrochloride. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been extensively used in scientific research as a tool to investigate the role of protein kinase C in various cellular processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has also been used to study the effects of protein kinase C on neuronal function, cardiovascular function, and inflammation.
Propriétés
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S.ClH/c1-20-5-4-11(13(18)19)17-12-9-6-8(14)2-3-10(9)15-7-16-12;/h2-3,6-7,11H,4-5H2,1H3,(H,18,19)(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVBNOYTORBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-quinazolin-4-ylamino)-4-methylsulfanyl-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)



![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)
![1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5220873.png)
![6-nitro-2-{4-[6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5220880.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5220897.png)